Architectural and Synthetic Paradigms of (S)-2-Amino-2-(o-tolyl)acetic acid Hydrochloride
Architectural and Synthetic Paradigms of (S)-2-Amino-2-(o-tolyl)acetic acid Hydrochloride
Executive Summary
The development of novel peptide therapeutics and small-molecule drugs increasingly relies on the incorporation of non-canonical (unnatural) amino acids to bypass the pharmacokinetic limitations of natural peptides. (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (also known as L-o-Tolylglycine hydrochloride) is a highly specialized arylglycine derivative[1]. By introducing a sterically demanding ortho-methylphenyl group directly at the
This technical whitepaper provides an in-depth analysis of the structural properties, mechanistic utility, and validated synthetic methodologies for producing high-purity (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride, tailored for researchers and process chemists in drug development.
Structural & Physicochemical Profiling
The core structure of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride consists of a glycine backbone where the
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters of the compound:
| Parameter | Value / Description |
| Chemical Name | (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride |
| CAS Registry Number | 879500-49-9 |
| Molecular Formula | C9H12ClNO2 |
| Molecular Weight | 201.65 g/mol |
| Stereochemistry | (S)-enantiomer (L-configuration) |
| Physical State | Solid (White to off-white crystalline powder) |
| Storage Conditions | Inert atmosphere, room temperature |
| SMILES String | O=C(O)C1=CC=CC=C1C.[H]Cl |
Mechanistic Role in Drug Design
The integration of arylglycines into pharmaceutical scaffolds is not merely structural; it is a calculated mechanistic choice[3]. The o-tolyl group specifically influences the thermodynamic landscape of target binding:
-
Conformational Restriction: The steric bulk of the methyl group at the ortho position creates severe dihedral angle constraints (
and angles) in the peptide backbone. This locks the molecule into a pre-organized bioactive conformation, reducing the entropic penalty upon binding to a receptor. -
Proteolytic Resistance: Natural proteases have evolved to recognize standard aliphatic or unhindered aromatic side chains (like phenylalanine). The
-aryl linkage combined with the ortho-substitution creates a steric shield around the scissile peptide bond, drastically extending the in vivo half-life of the resulting peptide.
Fig 1: Pharmacological causality of the o-tolylglycine structural motif.
Synthetic Methodologies & Experimental Protocols
The synthesis of enantiopure arylglycines is notoriously challenging due to the ease of racemization of the
Fig 2: Divergent synthetic workflows for (S)-2-Amino-2-(o-tolyl)acetic acid HCl.
Protocol A: Asymmetric Strecker Synthesis via Ellman's Auxiliary
This protocol utilizes (R)-2-methylpropane-2-sulfinamide to induce chirality. The causality of this method lies in the steric directing group, which physically blocks one face of the imine intermediate, ensuring high diastereoselectivity[6][7].
Step-by-Step Methodology:
-
Imine Condensation: Combine o-tolualdehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in dichloromethane (DCM). Add Ti(OEt)₄ (2.0 eq) as a Lewis acid and water scavenger. Stir at room temperature for 12 hours. Quench with brine, filter through Celite, and concentrate the organic layer to yield the chiral sulfinyl imine.
-
Diastereoselective Cyanation: Cool a solution of the sulfinyl imine in THF to -78°C. Add ethylaluminum dichloride (EtAlCl₂, 1.1 eq) followed by trimethylsilyl cyanide (TMSCN, 1.5 eq). Causality: The Lewis acid coordinates the sulfinyl oxygen and the imine nitrogen, locking the conformation. Cyanide attack is forced from the less hindered Re-face, establishing the (S)-stereocenter. Stir for 4 hours, then quench with saturated aqueous NH₄Cl.
-
Hydrolysis and Salt Formation: Isolate the resulting aminonitrile and dissolve it in 6M aqueous HCl. Reflux for 12 hours. Causality: This single step is a self-validating cascade. The harsh acidic conditions simultaneously hydrolyze the nitrile to a carboxylic acid, cleave the tert-butanesulfinyl auxiliary, and protonate the free amine. Upon cooling and lyophilization, the highly stable (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride salt is isolated directly, preventing any base-catalyzed racemization.
Protocol B: Chemoenzymatic Resolution via Penicillin G Acylase (PGA)
For large-scale process chemistry, enzymatic resolution is often preferred due to its high enantiomeric ratio (E > 200) and environmentally benign conditions[5].
Step-by-Step Methodology:
-
Racemic Synthesis & Acylation: Synthesize racemic o-tolylglycine via a standard multicomponent Strecker reaction (aldehyde, NaCN, NH₄Cl). Treat the racemate with phenylacetyl chloride in aqueous NaOH (pH 10) to yield racemic N-phenylacetyl-o-tolylglycine.
-
Enzymatic Cleavage: Suspend the N-phenylacetyl derivative in a phosphate buffer (pH 7.5). Add immobilized Penicillin G Acylase (PGA). Causality: The active site of PGA is highly specific for the L-(S)-enantiomer of N-phenylacetylated amino acids. It selectively hydrolyzes the amide bond of the (S)-enantiomer, releasing the free (S)-amino acid, while leaving the D-(R)-enantiomer completely intact[5].
-
Isolation & Acidification: Monitor the reaction via HPLC until exactly 50% conversion is reached. Acidify the mixture to pH 2.0 and extract with ethyl acetate. The unreacted (R)-amide moves to the organic layer. The desired (S)-amino acid remains in the aqueous layer. Concentrate the aqueous layer and treat with 1M HCl to precipitate (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride.
Analytical Validation & Quality Control
To ensure the scientific integrity of the synthesized compound, the following analytical suite must be applied:
-
Chiral High-Performance Liquid Chromatography (HPLC): Validation of the (S)-configuration is performed using a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1). The presence of TFA suppresses the ionization of the carboxylic acid, ensuring sharp peaks. The target ee must be
99.0%. -
Nuclear Magnetic Resonance (NMR): ¹H-NMR (D₂O, 400 MHz) is used to confirm structural integrity. The
-proton typically appears as a distinct singlet around 5.2 - 5.4 ppm, shifted downfield due to the adjacent electron-withdrawing ammonium and carboxylate groups, as well as the anisotropic effect of the ortho-substituted aryl ring. -
Specific Rotation: Polarimetry is utilized as a rapid QC check. The specific rotation
must be compared against certified reference standards of the (S)-enantiomer to confirm optical purity.
References
-
Williams, R. M., & Hendrix, J. A. "Asymmetric synthesis of arylglycines." Chemical Reviews, 1992, 92(5), 889–917. ACS Publications, [Link]
-
Beenen, M. A., Weix, D. J., & Ellman, J. A. "Asymmetric Synthesis of Protected Arylglycines by Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imino Esters." Journal of the American Chemical Society, 2006, 128(19), 6304-6305. Organic Chemistry Portal, [Link]
-
Wang, Y., et al. "Efficient Synthesis of Non-Natural L-2-Aryl-Amino Acids by a Chemoenzymatic Route." ResearchGate, 2015. [Link]
-
Wang, J., et al. "Recent advances in asymmetric Strecker reactions." ARKIVOC, 2014(i), 205-248. Arkat USA, [Link]
-
Beisel, T., & Manolikakes, G. "Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives." Frontiers in Chemistry, 2023. [Link]
-
Song, J., et al. "Enantioselective organocatalytic strategies to access noncanonical α-amino acids." Chemical Science, 2024. RSC Publishing, [Link]
Sources
- 1. 879500-49-9|2-Amino-2-(o-tolyl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. Frontiers | Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Enantioselective organocatalytic strategies to access noncanonical α-amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01081G [pubs.rsc.org]
